2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone
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Overview
Description
2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is a useful research compound. Its molecular formula is C17H11ClN4OS and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, similar in structure to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate excellent inhibition properties, behaving mainly as mixed-type inhibitors. The adsorption of these inhibitors on the mild steel surface is governed by Langmuir's adsorption isotherm, indicating a spontaneous and favorable adsorption process (Feng-ling Xu & B. Hou, 2009).
Structural Analysis and Electrochemical Properties
The structural and electrochemical properties of pyridyl ketone derivatives have been explored, revealing insights into their potential applications in material science. For instance, the synthesis and comprehensive analysis of "X-ray crystallographic, electrochemical, and spectroscopic properties of 2-pyridinio 2-pyridyl ketone phenyl hydrazone chloride hydrate" provide valuable information on solvent dependence and electronic transfers, which are crucial for designing new materials and catalysts (M. Bakir et al., 2004).
Synthesis and Chemical Reactions
The compound's derivatives have been synthesized and assessed for various chemical reactions, including the formation of complexes with metals like HgCl2. Such research highlights the potential of these compounds in creating new materials with specific properties. The study on "Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate" and its HgCl2 complex provides insights into the molecular and supramolecular structures of these compounds, which could be beneficial for developing new chemical sensors or catalysts (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).
Luminescence and Electronic Properties
Research on tricarbonylrhenium complexes from pyridyltriazole ligands bearing a 4-substituted phenyl arm has shed light on how the structure of these compounds affects their luminescence and electronic properties. Such studies are crucial for the development of new optical materials and devices (M. Wolff et al., 2013).
Mechanism of Action
Target of action
The compound “2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone” contains a 1,2,4-triazole ring, which is known to have diverse biological activities
Mode of action
Triazole compounds often work by binding to their target and modulating its activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Triazole compounds can be involved in a variety of biochemical pathways depending on their specific targets .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJYQNWYCPPKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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